Cas no 1262412-61-2 (Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-)

Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-, is a fluorinated aromatic aldehyde featuring a 1,2,4-oxadiazole heterocycle at the 2-position. This compound is of interest in medicinal and agrochemical research due to its unique structural motif, combining electron-withdrawing fluorine substituents with the oxadiazole ring, which can enhance binding affinity and metabolic stability. The difluoro substitution pattern may improve lipophilicity and bioavailability, while the oxadiazole moiety offers potential for hydrogen bonding and π-stacking interactions. Its synthetic versatility makes it a valuable intermediate for developing biologically active molecules, particularly in the design of enzyme inhibitors or receptor modulators. The compound requires careful handling under inert conditions due to its reactive aldehyde group.
Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- structure
1262412-61-2 structure
Product name:Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-
CAS No:1262412-61-2
MF:C9H4F2N2O2
Molecular Weight:210.137068748474
CID:5098853

Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- 化学的及び物理的性質

名前と識別子

    • Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-
    • インチ: 1S/C9H4F2N2O2/c10-7-1-5(3-14)6(2-8(7)11)9-12-4-15-13-9/h1-4H
    • InChIKey: SKAFJWZJPAVMTC-UHFFFAOYSA-N
    • SMILES: C(=O)C1=CC(F)=C(F)C=C1C1N=CON=1

Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1559369-1g
4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde
1262412-61-2 98%
1g
¥1369.00 2024-08-09

Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- 関連文献

Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-に関する追加情報

Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- (CAS No. 1262412-61-2): A Comprehensive Overview

Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-, identified by its CAS number 1262412-61-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit a unique combination of structural features and biological activities, making it a promising candidate for further exploration in drug discovery and development.

The structural framework of Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- incorporates both aromatic and heterocyclic components, which are known to contribute to its pharmacological properties. The presence of fluorine atoms at the 4 and 5 positions enhances its electronic properties and potential interactions with biological targets. The oxadiazole moiety, specifically at the 2-position, introduces a nitrogen-rich scaffold that is frequently exploited in medicinal chemistry for its ability to modulate enzyme activity and receptor binding.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- and biological targets. Studies have shown that this compound can interact with various enzymes and receptors involved in inflammatory pathways, making it a potential lead compound for the development of novel therapeutic agents. The fluorinated aromatic ring system is particularly noteworthy for its ability to engage in π-stacking interactions and hydrogen bonding, which are critical for drug-receptor affinity.

In the realm of medicinal chemistry, the synthesis of fluorinated compounds has become increasingly prevalent due to their enhanced metabolic stability and improved bioavailability. The synthesis of Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently.

The pharmacological profile of Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- has been extensively studied in preclinical models. Initial investigations have revealed promising activities against several disease-related targets. For instance, its interaction with cyclooxygenase (COX) enzymes has been explored as a potential strategy for developing anti-inflammatory agents. Additionally, its ability to modulate kinase activity has been investigated in the context of cancer therapy.

The role of fluorine atoms in enhancing the pharmacokinetic properties of pharmaceutical compounds cannot be overstated. In the case of Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-, the presence of fluorine at the 4 and 5 positions contributes to its lipophilicity and metabolic stability. These properties are crucial for ensuring that the compound reaches its target site effectively and remains active for an extended period. Furthermore, fluorine atoms can influence the conformational flexibility of molecules, which can be exploited to optimize binding affinity.

Recent studies have also highlighted the importance of scaffold hopping in drug discovery programs. By modifying the core structure of known active compounds while retaining key pharmacophoric features, researchers can generate novel analogs with improved properties. The synthesis of Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- exemplifies this approach by incorporating both aromatic and heterocyclic moieties into a single molecular entity.

The development of new analytical techniques has further enhanced our ability to study the behavior of complex chemical entities like Benzaldehyde, 4,5-difluoro-2-(1,

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